A Technical Guide to 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, identified by its CAS Number 497832-99-2 , is a key heterocyclic building block in modern medicinal chemistry.[1] Its structure, featuring a pyrazole core functionalized with a methyl group at the N1 position, a highly electronegative trifluoromethyl group at C3, and a synthetically versatile bromine atom at C4, makes it a valuable intermediate for the synthesis of complex molecular architectures.
The pyrazole scaffold is a well-established "privileged structure" in drug discovery, known for its presence in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The incorporation of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4] The bromine atom serves as a crucial handle for introducing further molecular diversity, most notably through transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key reactions, and strategic applications of this important synthetic intermediate.
Physicochemical Properties
The unique substitution pattern of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole dictates its physical and chemical characteristics, which are summarized below.
| Property | Value | Source |
| CAS Number | 497832-99-2 | ChemicalBook[1] |
| Molecular Formula | C₅H₄BrF₃N₂ | PubChem |
| Molecular Weight | 229.00 g/mol | ChemicalBook[1] |
| Boiling Point | 52 °C | ChemicalBook[1] |
| Density | 1.82±0.1 g/cm³ (Predicted) | ChemicalBook[1] |
Synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
The synthesis of the title compound is logically approached in a two-step sequence: first, the construction of the core 1-methyl-3-(trifluoromethyl)-1H-pyrazole ring system, followed by regioselective bromination at the C4 position. A practical and high-yielding method has been described in the literature, which forms the basis of the protocol outlined here.[5][6][7]
Part 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole
The initial step involves the condensation of a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with methylhydrazine. This reaction typically produces a mixture of two regioisomers: 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Experimental Protocol:
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Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate in ethanol, add methylhydrazine dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours to ensure complete consumption of the starting materials.
-
Work-up and Isomer Separation: After cooling, the solvent is removed under reduced pressure. The resulting crude mixture of regioisomers can be separated by fractional distillation under reduced pressure, taking advantage of their different boiling points to isolate the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole.[5][6][7]
Part 2: Regioselective Bromination
With the 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor in hand, the final step is the introduction of a bromine atom at the C4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, offering high regioselectivity for the C4 position.[5][6][8]
Experimental Protocol:
-
Reaction Setup: Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a suitable solvent such as N,N-dimethylformamide (DMF).[9]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction is typically stirred for several hours.
-
Monitoring and Work-up: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Caption: Synthetic workflow for 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Reactivity and Synthetic Utility in Drug Discovery
The primary synthetic value of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole lies in the reactivity of the C-Br bond. This functionality allows for the strategic introduction of a wide range of substituents through transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For drug development professionals, this reaction is invaluable for assembling complex molecular scaffolds from readily available building blocks.
In this context, 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole serves as the electrophilic partner. It can be coupled with a diverse array of aryl or heteroaryl boronic acids or esters to generate novel, highly functionalized pyrazole derivatives. These products are often investigated as potential kinase inhibitors, antibacterial agents, or other therapeutic modalities.[2]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, the desired aryl/heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 120 °C and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the desired 4-aryl/heteroaryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Caption: Strategic utility in Suzuki-Miyaura cross-coupling for drug discovery.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential to confirm the identity and purity of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Key spectroscopic features would be expected as follows:
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the N-methyl protons and a singlet for the C5-proton of the pyrazole ring. The chemical shifts will be influenced by the electronic effects of the bromine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Safety and Handling
As with any laboratory chemical, 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a strategically important building block for the synthesis of novel chemical entities in drug discovery and agrochemical research. Its synthesis is achievable through a logical sequence of pyrazole formation followed by regioselective bromination. The true power of this intermediate is realized in its application in cross-coupling reactions, which allows for the rapid generation of libraries of complex, functionalized pyrazoles for biological screening. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist working in the field of modern synthetic and medicinal chemistry.
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